molecular formula C19H23N3O2 B12239810 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-5,6,7,8-tetrahydroquinazoline

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B12239810
M. Wt: 325.4 g/mol
InChI Key: LCSUFDMRXWDNAG-UHFFFAOYSA-N
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Description

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-5,6,7,8-tetrahydroquinazoline is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes both isoquinoline and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-5,6,7,8-tetrahydroquinazoline typically involves multiple steps:

    Formation of the Isoquinoline Moiety: The initial step involves the synthesis of the isoquinoline moiety through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Formation of the Quinazoline Moiety: The quinazoline moiety is synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable amine.

    Coupling of Moieties: The final step involves coupling the isoquinoline and quinazoline moieties through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinazoline derivatives with varying degrees of oxidation.

    Reduction: Tetrahydro derivatives with reduced aromaticity.

    Substitution: Compounds with modified substituents at the methoxy positions.

Scientific Research Applications

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and neuroprotective properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

    4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-quinazoline: Lacks the tetrahydroquinazoline moiety.

    4-(6,7-Dimethoxy-isoquinolin-2-yl)-5,6,7,8-tetrahydroquinazoline: Lacks the tetrahydroisoquinoline moiety.

Uniqueness

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-5,6,7,8-tetrahydroquinazoline is unique due to the presence of both isoquinoline and quinazoline moieties, which confer distinct chemical and biological properties. This dual structure allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C19H23N3O2/c1-23-17-9-13-7-8-22(11-14(13)10-18(17)24-2)19-15-5-3-4-6-16(15)20-12-21-19/h9-10,12H,3-8,11H2,1-2H3

InChI Key

LCSUFDMRXWDNAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=NC=NC4=C3CCCC4)OC

Origin of Product

United States

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